molecular formula C14H10FNO2S B2972091 N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide CAS No. 691873-32-2

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2972091
CAS No.: 691873-32-2
M. Wt: 275.3
InChI Key: SZAZEYMQRJDJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a fluorine atom and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general steps are as follows:

    Formation of the Ethynyl Group: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction.

    Sulfonamide Formation: The sulfonamide group is then attached to the benzene ring through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This interaction can disrupt normal biological processes, leading to the compound’s desired effects.

Comparison with Similar Compounds

Uniqueness: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is unique due to its combination of an ethynyl group, a fluorine atom, and a sulfonamide group. This combination provides distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAZEYMQRJDJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.